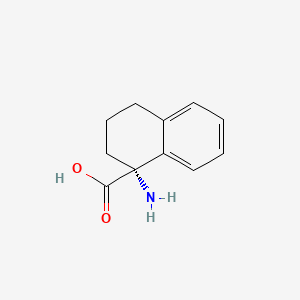

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as (1R)-1-amino-4-tetralin-1-carboxylic acid, is an important organic compound with a wide range of scientific applications. It is an amino acid derivative of the tetralin hydrocarbon and is structurally similar to other amino acids such as lysine, arginine, and histidine. This compound has been studied extensively in the fields of biochemistry, physiology, and synthetic chemistry, and its unique properties have made it a valuable tool for scientists in the laboratory. In

Wissenschaftliche Forschungsanwendungen

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of scientific applications. It has been used extensively in the field of synthetic chemistry as a precursor to a variety of compounds, including drugs, dyes, and pigments. It has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzymatic reactions. In addition, this compound has been used in the study of the structure and function of proteins and other biological molecules, as well as in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

Target of Action

The compound, also known as Tirzepatide , is a dual GIP/GLP-1 receptor co-agonist . It is engineered to activate the GIP and GLP-1 receptors, which are key mediators of insulin secretion . These receptors are also expressed in regions of the brain that regulate food intake .

Mode of Action

Tirzepatide interacts with its targets, the GIP and GLP-1 receptors, to stimulate cAMP generation . This interaction is similar to the combined action of GIP and GLP-1 . The binding affinity of Tirzepatide to human embryonic kidney (HEK 293) cells transfected with human GIP and GLP-1 receptors has been demonstrated, along with its potency in stimulating cyclic adenosine mono-phosphate (cAMP) accumulation .

Biochemical Pathways

The activation of GIP and GLP-1 receptors by Tirzepatide leads to the stimulation of insulin secretion . This action plays a crucial role in the regulation of blood glucose levels . Moreover, GIPR expression in the hypothalamus, specifically in the dorsomedial, paraventricular, and arcuate nuclei, has been associated with the modulation of feeding .

Pharmacokinetics

In a phase 1b/2a study, both components of Tirzepatide (PB-119 and PB-722) demonstrated dose-proportional increases in AUC 0-last and Cmax, showing linear and synergic pharmacokinetics . Less than 1% of the dose was recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

Clinical trials have shown that Tirzepatide reduces both HbA1c (1.24 to 2.58%) and body weight (5.4–11.7 kg) by amounts unprecedented for a single agent . A sizable proportion of patients reached an HbA1c of <5.7% (which is the upper limit of the normal range indicating normoglycaemia), and 20.7 to 68.4% lost more than 10% of their baseline body weight .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in lab experiments include its availability, low cost, and ease of use. In addition, the compound is relatively stable and has a wide range of applications. However, there are some limitations to using (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxy

Synthesemethoden

The synthesis of (1R)-1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. This reaction produces a substituted indole, which can then be converted into this compound through a series of further reactions. The compound can also be synthesized through the reaction of an aryl halide with a nitrile in the presence of an acid catalyst, or through the reaction of a nitrile with a carboxylic acid in the presence of an acid catalyst.

Eigenschaften

IUPAC Name |

(1R)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFEDPFIIDANF-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@](C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653202 |

Source

|

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197381-49-0 |

Source

|

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)